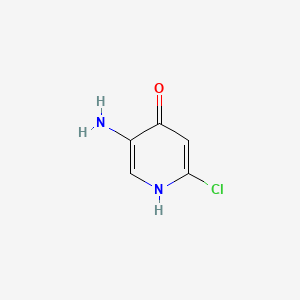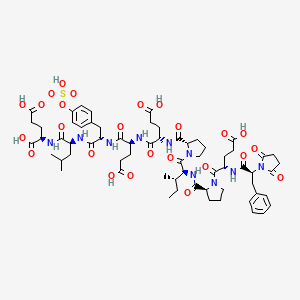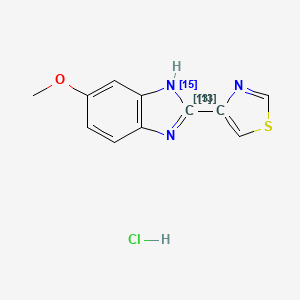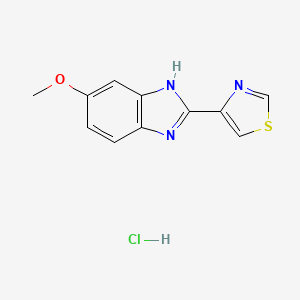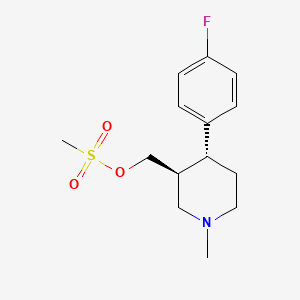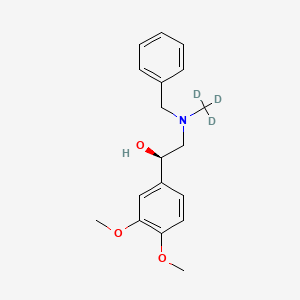
N-Benzyl (-)-Normacromerine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl compounds are a class of organic compounds where a benzyl group is attached to a nitrogen atom . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of N-Benzyl compounds often involves the reaction of a benzyl halide with an amine . In some cases, catalysts such as Palladium and Niobic Acid-on-Carbon are used to facilitate the reaction .Molecular Structure Analysis
The molecular structure of N-Benzyl compounds typically includes a benzyl group attached to a nitrogen atom. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
N-Benzyl compounds can undergo various chemical reactions, including hydrogenative deprotection . They can also participate in reactions involving the reduction of a C=N double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Benzyl compounds can vary depending on the specific compound. Some general properties include the presence of C-H, C-C, and C-N bond lengths .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
The compound N-Benzyl (-)-Normacromerine-d3 plays a significant role in the synthesis of active pharmaceutical ingredients. It is used in the rational engineering of enzymes like Mesorhizobium imine reductase to improve the synthesis of N-Benzyl cyclo-tertiary amines, which are key components in drugs such as donepezil and trimetazidine . This process is considered a green approach, offering an efficient method for drug synthesis and providing insights into the rational design of other enzymes.
Antioxidant and Anti-inflammatory Research
N-Benzyl (-)-Normacromerine-d3 derivatives have been synthesized and tested for their antioxidant properties and their ability to inhibit soybean lipoxygenase (LOX), which is crucial in anti-inflammatory research . These derivatives show potential in developing new treatments for conditions caused by oxidative stress and inflammation.
Nonlinear Optical Material Development
The compound has been studied for its application in the development of organic nonlinear optical (NLO) materials. Characterization of second-order nonlinear-optical coefficients of organic crystals containing N-Benzyl derivatives has been conducted, which is essential for the advancement of photonic technologies .
Biocatalysis
In the field of biocatalysis, N-Benzyl (-)-Normacromerine-d3 is utilized to enhance the activity and selectivity of enzymes involved in the production of tertiary amines. This has implications for the manufacturing of complex organic compounds and the development of more sustainable chemical processes .
Enzyme Engineering
The compound is instrumental in enzyme engineering, where it is used to create mutants of enzymes with improved conversion rates for the production of pharmaceuticals. This involves techniques like alanine scanning and consensus mutation to identify and enhance key enzyme variants .
Whole-Cell Biocatalysis
Utilizing recombinant E. coli coexpressing enzymes and glucose dehydrogenase, N-Benzyl (-)-Normacromerine-d3 is part of a system that achieves high conversions of secondary amines to tertiary amines. This showcases the compound’s role in whole-cell biocatalysis applications .
Drug Design and Synthesis
The compound’s derivatives are used in the design and synthesis of drugs, particularly in creating building blocks for active pharmaceutical ingredients. This includes the development of efficient pathways for the synthesis of N-Benzyl tertiary amines .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZJYLXZURECSA-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl (-)-Normacromerine-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

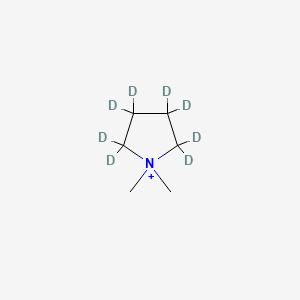
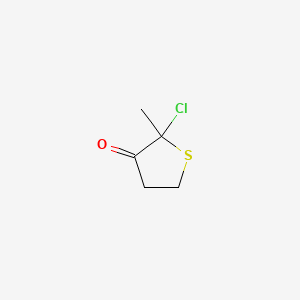
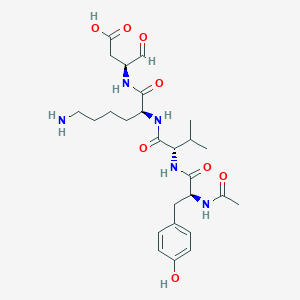

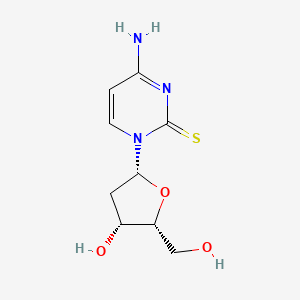
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)
